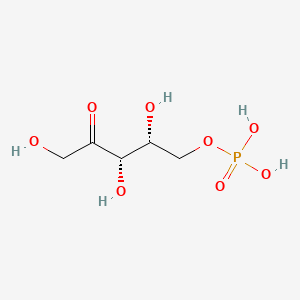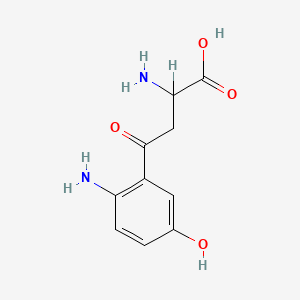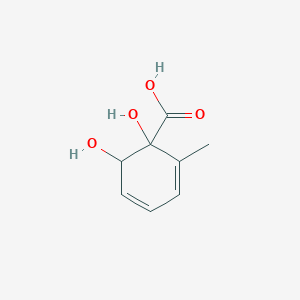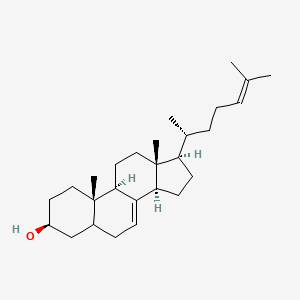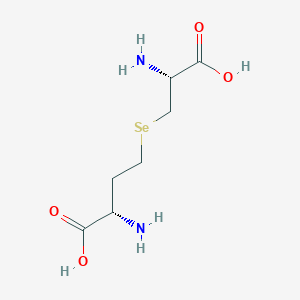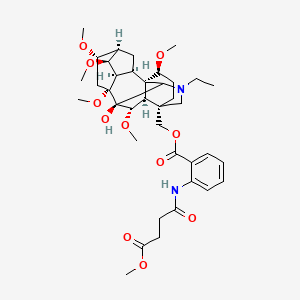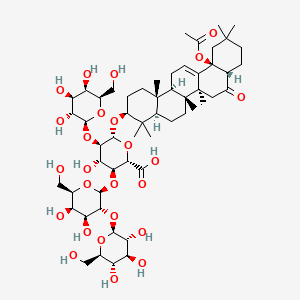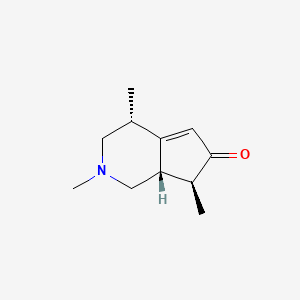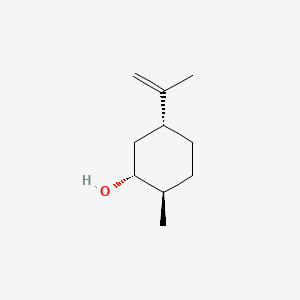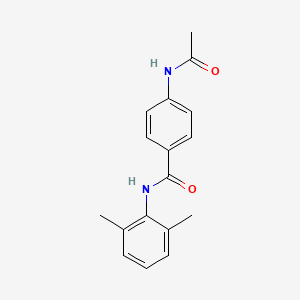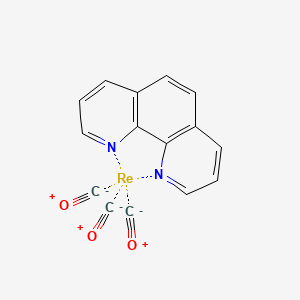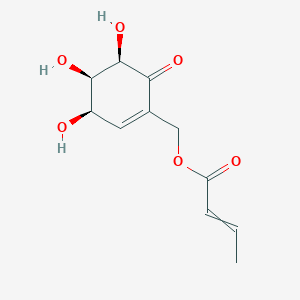
Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crude Oil-to-Chemicals (COTC) is a transformative technology that aims to convert crude oil directly into valuable chemicals, bypassing traditional refining processes. This technology is designed to maximize the production of chemicals from crude oil, significantly increasing the yield compared to conventional methods .
Preparation Methods
The preparation of Crude Oil-to-Chemicals involves configuring a refinery to produce maximum chemicals instead of traditional transportation fuels. This process integrates refinery and petrochemical operations, allowing for the production of a high percentage of chemicals from crude oil . The industrial production methods include:
Refining and Steam Cracking: This method involves refining crude oil and then using steam cracking to produce light olefins such as ethylene and propylene.
Refining and Aromatics Production: This method focuses on producing aromatics like benzene, toluene, and xylene from crude oil.
Chemical Reactions Analysis
Crude Oil-to-Chemicals technology involves several types of chemical reactions:
Cracking Reactions: These reactions break down large hydrocarbon molecules into smaller ones, producing light olefins and aromatics.
Hydrogenation and Dehydrogenation: These reactions involve the addition or removal of hydrogen to convert hydrocarbons into different chemical products.
Polymerization: This reaction converts small molecules like ethylene and propylene into polymers such as polyethylene and polypropylene.
Common reagents and conditions used in these reactions include catalysts like zeolites and conditions such as high temperatures and pressures . Major products formed from these reactions include ethylene, propylene, benzene, toluene, and xylene .
Scientific Research Applications
Crude Oil-to-Chemicals technology has several scientific research applications:
Mechanism of Action
The mechanism by which Crude Oil-to-Chemicals technology exerts its effects involves several molecular targets and pathways:
Catalytic Cracking: Catalysts like zeolites facilitate the breaking down of large hydrocarbon molecules into smaller ones.
Hydrogenation and Dehydrogenation: These processes involve the addition or removal of hydrogen atoms to convert hydrocarbons into different chemical products.
Polymerization: Small molecules like ethylene and propylene are converted into polymers through catalytic processes.
Comparison with Similar Compounds
Crude Oil-to-Chemicals technology can be compared with other similar technologies:
Traditional Refining: Unlike traditional refining, which focuses on producing transportation fuels, Crude Oil-to-Chemicals technology maximizes the production of chemicals.
Gas-to-Chemicals: This technology converts natural gas into chemicals, but Crude Oil-to-Chemicals offers a higher yield of valuable chemicals from crude oil.
Coal-to-Chemicals: This technology converts coal into chemicals, but Crude Oil-to-Chemicals is more efficient and produces fewer emissions.
Similar compounds include ethylene, propylene, benzene, toluene, and xylene .
Properties
Molecular Formula |
C11H14O6 |
|---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
[(3R,4R,5R)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl but-2-enoate |
InChI |
InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/t7-,10-,11+/m1/s1 |
InChI Key |
PSJQCAMBOYBQEU-ONOSFVFSSA-N |
Isomeric SMILES |
CC=CC(=O)OCC1=C[C@H]([C@H]([C@H](C1=O)O)O)O |
Canonical SMILES |
CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O |
Synonyms |
2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex- 2-enone 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex- 2-enone, (3R-(3alpha,4alpha,5alpha))-isomer COTC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



